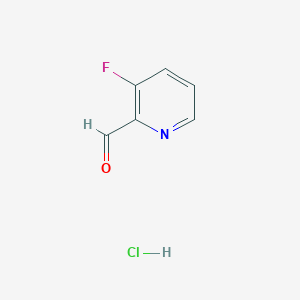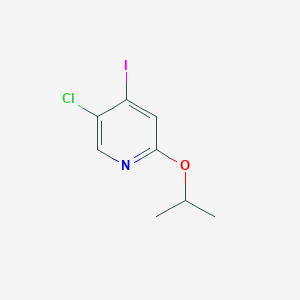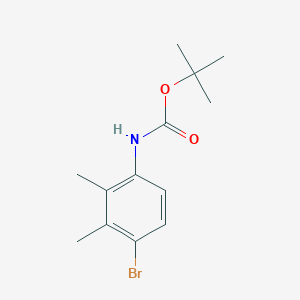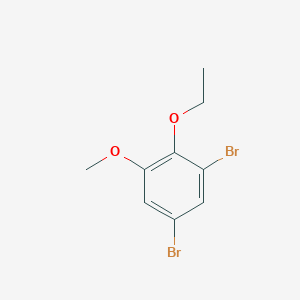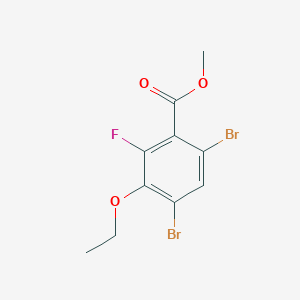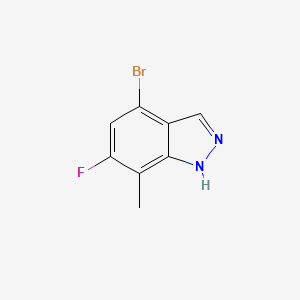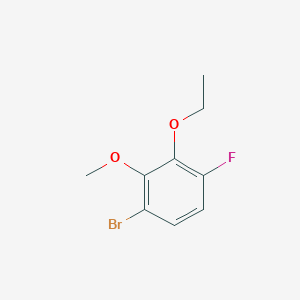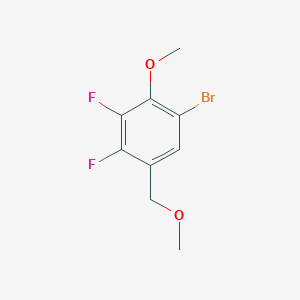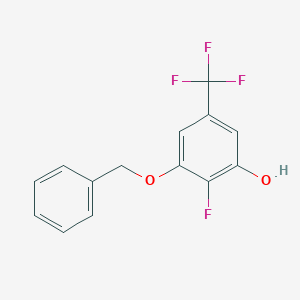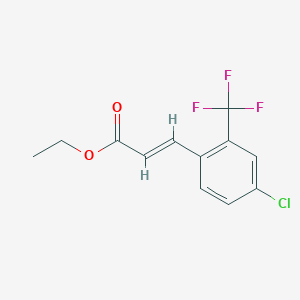
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, also known as ETCPA, is a chemical compound that has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies.
科学研究应用
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies. It has also been used as a model compound for studying the properties of other compounds, such as the properties of polymersization.
作用机制
The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to form chemical bonds. This is believed to be the primary mechanism of action for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate in chemical syntheses and biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. It is also possible that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate may have some effect on the metabolism of other compounds, such as hormones and neurotransmitters.
实验室实验的优点和局限性
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not easily degraded under normal laboratory conditions. It is also relatively inexpensive and readily available, making it an attractive option for laboratory experiments. However, it is important to note that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is a relatively reactive compound and should be handled with caution.
未来方向
There are a number of potential future directions for research involving (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate. One potential direction is to investigate the biochemical and physiological effects of the compound on different organisms. Additionally, further research could be done to investigate the mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and to identify potential applications for the compound in the pharmaceutical and biotechnological fields. Finally, further research could be done to investigate the potential uses of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a catalyst in chemical syntheses and biochemical reactions.
合成方法
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is synthesized through a process called Friedel-Crafts alkylation, which involves the reaction of a compound containing an alkyl group with a compound containing an aromatic ring. In the case of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, the alkyl group is ethyl and the aromatic ring is 4-chloro-2-(trifluoromethyl)phenyl. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction produces a compound with an ethyl acrylate group and a 4-chloro-2-(trifluoromethyl)phenyl group, which is (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate.
属性
IUPAC Name |
ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXUHVQGQNDCC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


